Oral Bioavailability: Cloxacillin's Lower Systemic Exposure Defines Its Distinct Dosing Niche
Cloxacillin exhibits significantly lower oral bioavailability compared to its closest analog, dicloxacillin, a critical factor for oral formulation development and therapeutic selection. In a direct comparative study in healthy volunteers, the mean oral bioavailability (F) of a 2 g dose, calculated from the area under the serum concentration-time curve (AUC), was 36.9% for cloxacillin versus 48.8% for dicloxacillin [1]. This difference directly translates to lower and less predictable systemic exposure following oral administration.
| Evidence Dimension | Oral Bioavailability (F, based on AUC) |
|---|---|
| Target Compound Data | 36.9% (mean bioavailability) |
| Comparator Or Baseline | Dicloxacillin: 48.8% (mean bioavailability) |
| Quantified Difference | Dicloxacillin bioavailability is 1.32-fold higher (32% relative increase) |
| Conditions | Healthy human volunteers; single oral dose of 2 g; analysis by 2-compartment PK model [1] |
Why This Matters
Procurement decisions for oral formulation development must account for cloxacillin's lower bioavailability, as a higher nominal dose is required to achieve systemic exposure equivalent to that of dicloxacillin.
- [1] Nauta, E. H., & Mattie, H. (1976). Dicloxacillin and cloxacillin: Pharmacokinetics in healthy and hemodialysis subjects. Clinical Pharmacology & Therapeutics, 20(1), 98-108. View Source
